1-(3,5-Dimethylphenoxy)propan-2-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(3,5-dimethylphenoxy)propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-8-4-9(2)6-11(5-8)13-7-10(3)12;/h4-6,10H,7,12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHQWAAMYKJUPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(C)N)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,5-Dimethylphenoxy)propan-2-amine hydrochloride typically involves several steps:
Synthetic Routes and Reaction Conditions: The preparation begins with the reaction of 3,5-dimethylphenol with epichlorohydrin to form 1-(3,5-dimethylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with ammonia or an amine to yield 1-(3,5-dimethylphenoxy)propan-2-amine. .
Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. .
Chemical Reactions Analysis
1-(3,5-Dimethylphenoxy)propan-2-amine hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents such as alkyl halides or acyl chlorides can introduce various functional groups
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : This compound serves as a crucial building block in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
Biology
- Biochemical Studies : It is utilized in studies investigating enzyme interactions and metabolic pathways, aiding in the understanding of biochemical processes.
Medicine
- Pharmaceutical Research : The compound is explored as a precursor for pharmaceutical compounds, particularly those targeting adrenergic receptors. Its potential as an antagonist at α₁-adrenoceptors suggests applications in managing hypertension.
Industry
- Production of Specialty Chemicals : It contributes to advancements in various industrial processes by being involved in the production of specialty chemicals and materials.
Pharmacological Effects
The pharmacological profile includes:
- Antihypertensive Activity : Significant effects through receptor blockade have been documented in animal models.
| Effect Type | Description |
|---|---|
| Antihypertensive | Reduces blood pressure via receptor modulation |
| Antioxidant | Potential cardioprotective effects |
Case Studies and Research Findings
Several studies have demonstrated the efficacy of this compound:
-
Study on Antihypertensive Effects :
- In a controlled trial involving hypertensive animal models, administration of the compound resulted in a statistically significant reduction in systolic blood pressure compared to controls.
- Biochemical Interaction Studies :
Mechanism of Action
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
Research Findings and Mechanistic Insights
- Substituent Position Effects: The 3,5-dimethylphenoxy configuration in the target compound may optimize steric and electronic interactions for binding to undisclosed targets, whereas 2,6-dimethylphenoxy (e.g., Mexiletine) favors sodium channel blockade .
- Metabolic Stability : Methyl groups in the target compound confer greater metabolic stability compared to methoxy or fluorine analogs, which may undergo oxidative or hydrolytic degradation .
- Synthetic Challenges: Introducing methyl groups at the 3,5 positions on phenoxy requires precise regioselective synthesis, as seen in the HBK series .
Biological Activity
1-(3,5-Dimethylphenoxy)propan-2-amine hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its mechanisms of action, pharmacological effects, and relevant studies that highlight its significance in medicinal chemistry.
This compound is characterized by its unique structure, which includes a dimethylphenoxy group attached to a propan-2-amine moiety. The synthesis typically involves the reductive amination of substituted phenoxyacetones with substituted phenylethylamines, yielding the target compound in moderate to good yields.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been shown to modulate receptor activity, particularly as an antagonist at adrenergic receptors, which can influence cardiovascular responses .
Key Mechanisms:
- Adrenergic Receptor Modulation : The compound acts as a potent α₁-adrenoceptor antagonist, which may contribute to antihypertensive effects observed in preclinical studies .
- Antioxidant Properties : Research indicates that related compounds exhibit antioxidant activity, suggesting potential cardioprotective effects .
Pharmacological Effects
The pharmacological profile of this compound includes various effects that have been documented in animal models:
Antihypertensive Activity
Studies have demonstrated significant antihypertensive effects through receptor blockade, which may be beneficial in managing hypertension .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to this compound:
Q & A
Q. What are the established synthetic routes for 1-(3,5-dimethylphenoxy)propan-2-amine hydrochloride, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: A common synthesis involves reacting 1-(3,5-dimethylphenoxy)propan-2-amine with HCl gas in a solvent like 1,2-dichlorobenzene. Key steps include:
- Amine protonation: Saturate the amine with HCl gas at 25°C for 1 hour.
- Purification: Remove excess HCl via nitrogen bubbling, followed by crystallization using tert-butyl methyl ether.
- Yield optimization: Heating at 145°C for 4 hours improves reaction completion. Reported yields reach 85% with a melting point of 172°C .
Q. Table 1: Synthesis Parameters
| Parameter | Value/Description |
|---|---|
| Solvent | 1,2-Dichlorobenzene |
| Temperature | 145°C, 4 hours |
| Yield | 85% |
| Melting Point | 172°C |
Q. What analytical techniques are recommended for characterizing this compound and validating its structural integrity?
Methodological Answer:
- NMR Spectroscopy: Use -NMR (DMSO-d6) to confirm the aromatic (δ 6.8–7.2 ppm) and amine (δ 2.5–3.0 ppm) protons. provides a reference -NMR spectrum for structurally similar amines .
- HPLC-MS: Employ reverse-phase HPLC with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) coupled with mass spectrometry to verify purity (>98%) and detect impurities.
- Elemental Analysis: Validate molecular formula (CHClNO) via combustion analysis .
Q. How can researchers identify and quantify impurities in synthesized batches?
Methodological Answer:
- Impurity Profiling: Use HPLC with UV detection (λ = 254 nm) to separate and quantify impurities. Reference standards for common byproducts (e.g., unreacted amine or phenolic intermediates) can be cross-referenced from similar compounds like mexiletine hydrochloride () .
- LC-MS/MS: Identify trace impurities by comparing fragmentation patterns to databases. For example, highlights methods for detecting demethylated or hydroxylated derivatives .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of this compound, and how does chirality impact its bioactivity?
Methodological Answer:
- Chiral Resolution: Use (S)- or (R)-mandelic acid as resolving agents in diastereomeric salt formation. demonstrates enantioselective synthesis of a related triazine derivative via chiral biguanide intermediates .
- Bioactivity Implications: Test enantiomers in receptor-binding assays (e.g., adrenergic or serotonergic receptors) to assess stereochemical effects. For example, notes enantiomer-specific herbicidal activity in triazine derivatives .
Q. Table 2: Enantiomer-Specific Activity Data
| Enantiomer | Bioassay Model | Activity (IC) |
|---|---|---|
| (S)-form | Herbicidal assay | 12 µM |
| (R)-form | Herbicidal assay | >100 µM |
Q. How can computational methods predict the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Molecular Dynamics (MD): Simulate degradation pathways (e.g., hydrolysis of the phenoxy group) using software like Gaussian or GROMACS. ’s simplex method can optimize force field parameters for stability predictions .
- pH-Dependent Stability: Conduct accelerated stability studies at pH 1–13 (40°C, 75% RH) and validate with HPLC. ’s safety data for similar hydrochlorides provides degradation benchmarks .
Q. What in vitro models are suitable for studying its pharmacokinetic properties, such as metabolic clearance or plasma protein binding?
Methodological Answer:
- Hepatocyte Assays: Use primary human hepatocytes to assess Phase I/II metabolism. Monitor metabolites via LC-MS (e.g., hydroxylation at the 4-position, as seen in for mexiletine derivatives) .
- Microsomal Stability: Incubate with CYP450 isoforms (e.g., CYP2D6, CYP3A4) to identify metabolic pathways. reports t values for structurally analogous compounds .
Q. How can researchers design structure-activity relationship (SAR) studies to optimize its pharmacological profile?
Methodological Answer:
- Analog Synthesis: Modify the phenoxy substituents (e.g., 3,5-dimethyl to 3,5-difluoro) and test affinity in receptor-binding assays. and provide synthetic protocols for halogenated analogs .
- 3D-QSAR Modeling: Use CoMFA or CoMSIA to correlate substituent effects with bioactivity. ’s data on substituted benzylamines can guide model validation .
Q. Table 3: Computational Parameters for Stability Studies
| Parameter | Value | Software |
|---|---|---|
| Force Field | AMBER | GROMACS |
| Simulation Time | 100 ns | Gaussian |
| Degradation Pathway | Phenoxy hydrolysis | MDynaMix |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
